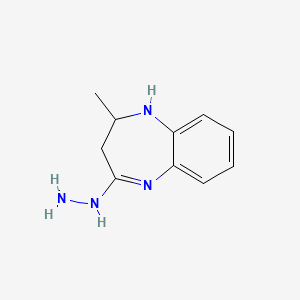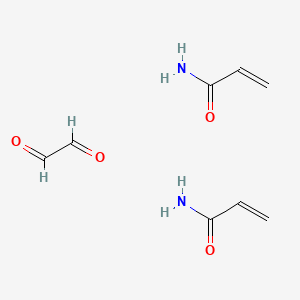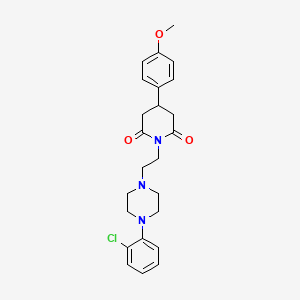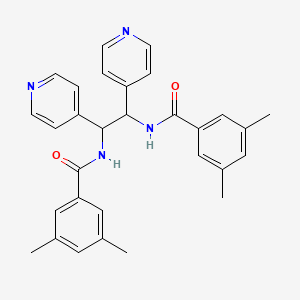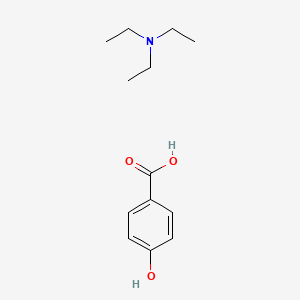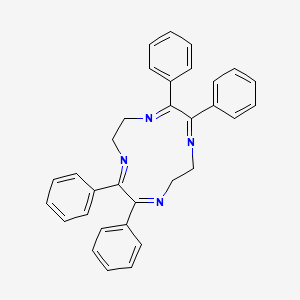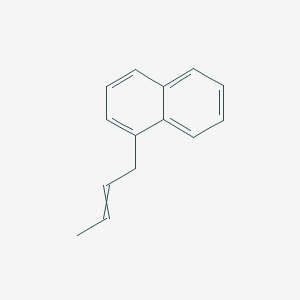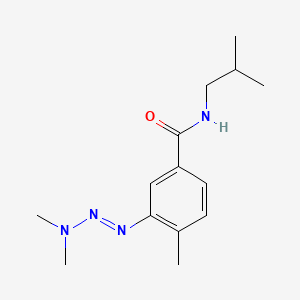
3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide is a chemical compound known for its significant biological and chemical properties This compound belongs to the class of triazenes, which are characterized by the presence of a triazene group (-N=N-N-)
Métodos De Preparación
The synthesis of 3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide typically involves the diazotization of an amine followed by coupling with a suitable nucleophile. One common method involves the reaction of 3,3-dimethyl-1-phenyltriazene with isobutylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The triazene group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis for the preparation of other triazene derivatives.
Biology: The compound has shown potential as an antineoplastic agent, making it a candidate for cancer research.
Medicine: Its antitumor properties have been explored for the treatment of various cancers, including melanoma and sarcoma.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable azo compounds
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide involves its ability to act as an alkylating agent. It exerts its effects by transferring alkyl groups to DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparación Con Compuestos Similares
3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide can be compared with other triazene derivatives such as dacarbazine and temozolomide. While all these compounds share a common triazene group, they differ in their specific structures and biological activities. For example:
Dacarbazine: Used primarily for the treatment of melanoma and Hodgkin’s lymphoma.
Temozolomide: An oral chemotherapy drug used for the treatment of brain tumors. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
76765-34-9 |
|---|---|
Fórmula molecular |
C14H22N4O |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
3-(dimethylaminodiazenyl)-4-methyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H22N4O/c1-10(2)9-15-14(19)12-7-6-11(3)13(8-12)16-17-18(4)5/h6-8,10H,9H2,1-5H3,(H,15,19) |
Clave InChI |
UBJAANWFHUVAAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCC(C)C)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


